molecular formula C12H12O B14768000 1-Cyclopropylmethoxy-4-ethynyl-benzene

1-Cyclopropylmethoxy-4-ethynyl-benzene

Cat. No.: B14768000
M. Wt: 172.22 g/mol
InChI Key: LPVBMWRYUYGWCB-UHFFFAOYSA-N
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Description

1-Cyclopropylmethoxy-4-ethynyl-benzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylmethoxy-4-ethynyl-benzene can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

    Attachment to Benzene Ring: The cyclopropylmethoxy halide is then reacted with a benzene derivative under conditions that promote nucleophilic substitution, resulting in the formation of 1-cyclopropylmethoxy-benzene.

    Introduction of the Ethynyl Group:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylmethoxy-4-ethynyl-benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The cyclopropylmethoxy group can be targeted in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Cyclopropylmethoxy-4-ethynyl-benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopropylmethoxy-4-ethynyl-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Cyclopropylmethoxy-4-ethynyl-2-methylbenzene: Similar structure with a methyl group substitution.

    1-Cyclopropylmethoxy-4-ethynyl-2-fluorobenzene: Similar structure with a fluorine substitution.

Uniqueness: 1-Cyclopropylmethoxy-4-ethynyl-benzene is unique due to the combination of the cyclopropylmethoxy and ethynyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-(cyclopropylmethoxy)-4-ethynylbenzene

InChI

InChI=1S/C12H12O/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h1,5-8,11H,3-4,9H2

InChI Key

LPVBMWRYUYGWCB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

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